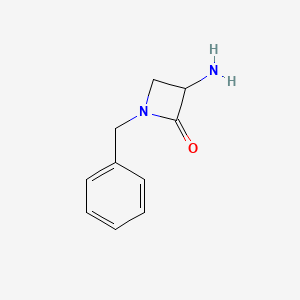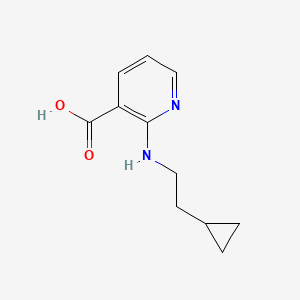![molecular formula C8H6N2O4 B13877353 7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13877353.png)
7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazine family. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, perfumeries, and food industries . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of carboxylic acids, including this compound, often involves the use of robust and scalable synthetic routes. These methods typically employ readily available starting materials and efficient catalytic systems to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxyfuro[2,3-c]pyridine-4-carboxamides: These compounds are known for their potential as phosphodiesterase type 4 (PDE4) inhibitors and are investigated for the treatment of asthma.
Pyrazolo[4,3-b]pyridine-6-carboxylates: These compounds exhibit various biological activities, including kinase inhibition and antimicrobial properties.
Uniqueness
7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid stands out due to its unique structure and the specific biological activities it exhibits
Eigenschaften
Molekularformel |
C8H6N2O4 |
|---|---|
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
7-methoxyfuro[2,3-b]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C8H6N2O4/c1-13-5-4-7(10-3-2-9-4)14-6(5)8(11)12/h2-3H,1H3,(H,11,12) |
InChI-Schlüssel |
CZHBBMAGCPHXJH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(OC2=NC=CN=C12)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine](/img/structure/B13877279.png)
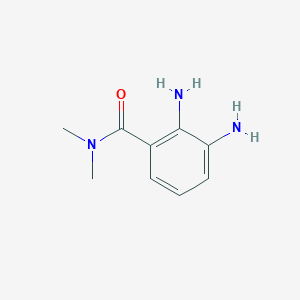
![4-[5-(diethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13877282.png)

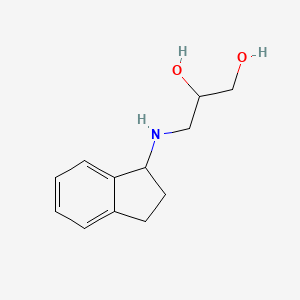
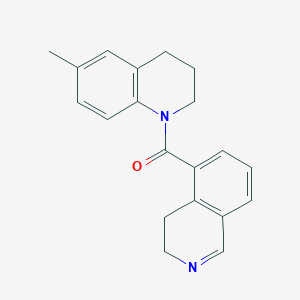
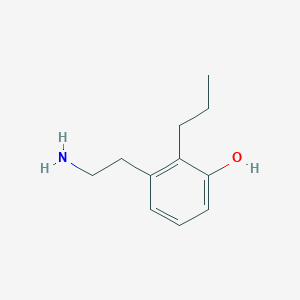


![2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13877333.png)

